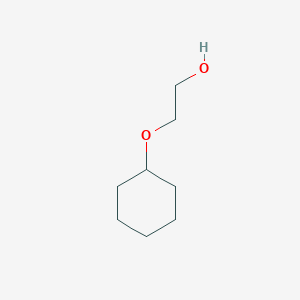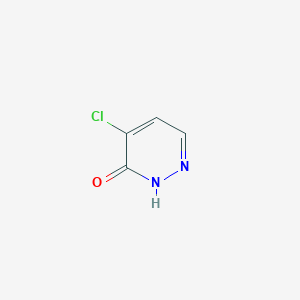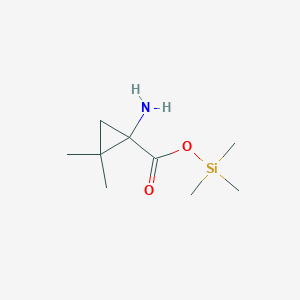
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) is a chemical compound that is widely used in scientific research. It is a derivative of cyclopropane carboxylic acid and is commonly referred to as CD-TMS. This compound has been extensively studied for its various applications in different fields of research.
Mécanisme D'action
CD-TMS acts as a derivatization reagent by reacting with amino acids and other small molecules to form stable derivatives that can be easily analyzed using chromatography techniques. The trimethylsilyl group in CD-TMS improves the volatility and stability of the derivatives, making them ideal for gas chromatography-mass spectrometry analysis.
Effets Biochimiques Et Physiologiques
CD-TMS has no known biochemical or physiological effects on living organisms. It is a stable compound that is not metabolized by the body and is excreted unchanged.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of CD-TMS in lab experiments include its high yield and purity, stability, and ease of use. It is also a versatile compound that can be used in a wide range of applications. However, the limitations of CD-TMS include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the use of CD-TMS in scientific research. One area of interest is the development of new derivatives of CD-TMS for the analysis of larger biomolecules such as proteins and nucleic acids. Another area of interest is the use of CD-TMS in the synthesis of new compounds for drug discovery and development. Finally, there is a need for further optimization of the synthesis and analysis methods for CD-TMS to make it more accessible and cost-effective for researchers.
Méthodes De Synthèse
The synthesis of CD-TMS is a multi-step process that involves the reaction of cyclopropane carboxylic acid with trimethylsilyl chloride and then with ammonia. The final product is obtained after purification using chromatography techniques. This method has been optimized to produce high yields of pure CD-TMS.
Applications De Recherche Scientifique
CD-TMS is widely used in scientific research for various applications. It is commonly used as a derivatization reagent for the analysis of amino acids, peptides, and other small molecules. It is also used in the synthesis of novel compounds for drug discovery and development. CD-TMS has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
Numéro CAS |
128753-46-8 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) |
Formule moléculaire |
C9H19NO2Si |
Poids moléculaire |
201.34 g/mol |
Nom IUPAC |
trimethylsilyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H19NO2Si/c1-8(2)6-9(8,10)7(11)12-13(3,4)5/h6,10H2,1-5H3 |
Clé InChI |
DCNZAWWDMXMSIM-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O[Si](C)(C)C)N)C |
SMILES canonique |
CC1(CC1(C(=O)O[Si](C)(C)C)N)C |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
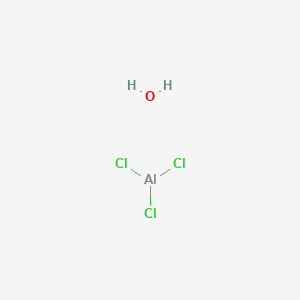
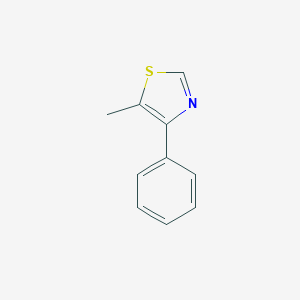
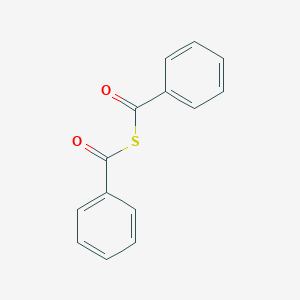
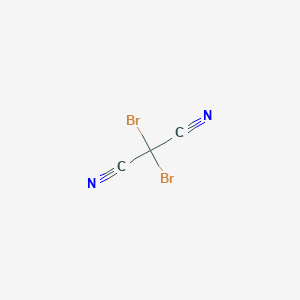
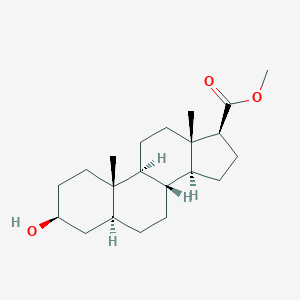
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
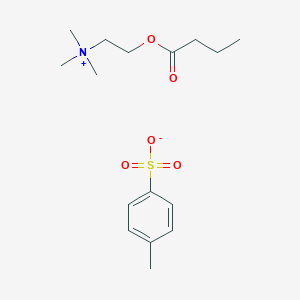
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
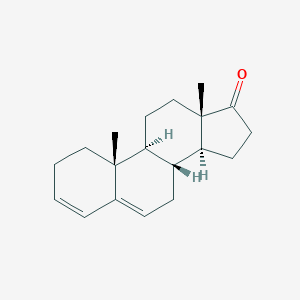
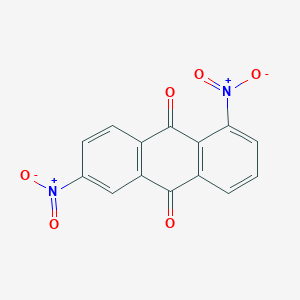
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
